molecular formula C12H15FN2O2 B8540909 2-Fluoro-3-(1,4-dioxaspiro[4.5]decan-8-YL)pyrazine

2-Fluoro-3-(1,4-dioxaspiro[4.5]decan-8-YL)pyrazine

Cat. No. B8540909
M. Wt: 238.26 g/mol
InChI Key: MXVMTGOJDUOCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-(1,4-dioxaspiro[4.5]decan-8-YL)pyrazine is a useful research compound. Its molecular formula is C12H15FN2O2 and its molecular weight is 238.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-3-(1,4-dioxaspiro[4.5]decan-8-YL)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-(1,4-dioxaspiro[4.5]decan-8-YL)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yl)-3-fluoropyrazine

InChI

InChI=1S/C12H15FN2O2/c13-11-10(14-5-6-15-11)9-1-3-12(4-2-9)16-7-8-17-12/h5-6,9H,1-4,7-8H2

InChI Key

MXVMTGOJDUOCKY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=NC=CN=C3F)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of activated zinc dust (51 g, 0.78 mol, 1.94 eq.) in anhydrous DMA (100 mL) was added 1,2-dibromoethane (5.5 mL, 0.064 mol, 0.16 eq.), followed by the slow addition of chlorotrimethylsilane (8.1 mL, 0.064 mol, 0.16 eq.) over 5 min. The resulting mixture was stirred for 15 min under nitrogen. Then a solution of 8-iodo-1,4-dioxaspiro[4.5]decane (172 g, 0.639 mol, 1.59 eq.) in anhydrous DMA (300 mL) was added to the above suspension over 30 min keeping the internal temperature below 65° C. The resulting mixture was stirred for 1 hour and cooled to room temperature. The prepared zinc reagent was allowed to stand and the upper clear solution was transferred to a degassed and well stirred solution of 2-fluoro-3-iodopyrazine (see PREPARATION P6.2; 90 g, 0.402 mol, 1.0 eq.), PdCl2(dppf)CH2Cl2 (9.8 g, 0.012 mol, 0.03 eq.), and CuI (4.75 g, 0.025 mol, 0.062 eq.) in anhydrous DMA (300 mL) using a cannula. DMA (100 mL) was used to rinse the remaining zinc dust and the solution was added to the above mixture. The resulting mixture was heated to 80° C. under nitrogen and stirred overnight.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
4.75 g
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
8.1 mL
Type
reactant
Reaction Step Five
Quantity
172 g
Type
reactant
Reaction Step Six
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
90 g
Type
reactant
Reaction Step Seven
[Compound]
Name
PdCl2(dppf)CH2Cl2
Quantity
9.8 g
Type
reactant
Reaction Step Eight
Name
Quantity
300 mL
Type
solvent
Reaction Step Nine
Name
Quantity
100 mL
Type
solvent
Reaction Step Ten
Name
Quantity
51 g
Type
catalyst
Reaction Step Ten

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